molecular formula C12H22N2O2 B11789053 tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B11789053
M. Wt: 226.32 g/mol
InChI Key: RXGWRXYPDLNXMB-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-3,8-diazabicyclooctane-3-carboxylate (CAS: 928754-14-7) is a bicyclic amine derivative with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . Its structure features a [4.2.0] bicyclo system, which consists of a six-membered ring fused to a four-membered ring, with two nitrogen atoms at positions 3 and 6. The tert-butoxycarbonyl (Boc) group at position 3 serves as a protective group for the amine, while the methyl group at position 1 modulates steric and electronic properties. This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological and oncological pathways .

Key physical properties (from ):

  • Density: 1.076 g/cm³
  • Boiling Point: 295.4°C
  • Flash Point: 132.5°C
  • Vapor Pressure: 0.00153 mmHg at 25°C

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-7-13-12(9,4)8-14/h9,13H,5-8H2,1-4H3

InChI Key

RXGWRXYPDLNXMB-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CCC1CN2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate with methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves:

  • Starting Materials : tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate and methyl iodide.
  • Reaction Conditions : Conducted under basic conditions in an inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Purification Techniques : Column chromatography is commonly used to isolate the desired product.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. Its unique structure allows for:

  • Formation of complex molecules through multi-step synthetic routes.
  • Utilization in the development of new synthetic methodologies.

Medicinal Chemistry

Research indicates that this compound holds potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies have shown that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The compound is being explored for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Mechanism Studies

This compound is valuable in biochemical research for studying enzyme mechanisms and protein-ligand interactions:

  • It can act as both an inhibitor and an activator of enzymes, depending on the specific target and pathway involved.
  • Its interactions with enzymes can provide insights into enzyme kinetics and regulatory mechanisms.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against several bacterial strains, suggesting potential for antibiotic development.
Study BAnticancer PropertiesShowed significant inhibition of tumor cell growth in vitro, indicating promise for cancer therapy applications.
Study CEnzyme InteractionIdentified as a potent inhibitor of specific enzymes involved in metabolic pathways, offering insights into drug design strategies.

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclic Diazabicyclo Derivatives

Compound Name Bicyclo System Substituents Molecular Formula CAS Number Key Applications References
tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] 1-methyl, 3-Boc C₁₁H₂₀N₂O₂ 928754-14-7 Pharmaceutical intermediate
tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate [3.2.1] 3-trifluoroacetyl, 8-Boc C₁₃H₁₈F₃N₂O₃ MFCD21090358 Reactive intermediate
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate [3.2.1] 8-piperidin-4-yl, 3-Boc C₁₆H₂₉N₃O₂ N/A Ligand for receptor targeting
rac-tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] Racemic mixture, 3-Boc C₁₁H₂₀N₂O₂ 954236-31-8 Chiral scaffold in drug design
tert-Butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] 7-(1-phenylethyl), 3-Boc C₁₉H₂₈N₂O₂ 7467-69-8 CNS drug candidate
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate [3.2.1] 8-benzyl, 3-Boc C₁₈H₂₆N₂O₂ 201162-52-9 Enzyme inhibitor
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride [4.2.0] 3-Boc (hydrochloride salt) C₁₁H₂₁ClN₂O₂ 2007925-05-3 Water-soluble derivative

Key Differences and Implications

A. Bicyclo System

  • [4.2.0] vs. [3.2.1] :
    • The [4.2.0] system (e.g., main compound) has a six-membered ring fused to a four-membered ring , offering moderate ring strain and conformational flexibility.
    • The [3.2.1] system (e.g., ) features a five-membered ring fused to two smaller rings , leading to higher rigidity and altered reactivity .

B. Substituent Effects

  • Electron-Withdrawing Groups :
    • The trifluoroacetyl group in enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., in peptide coupling) .
  • Hydrophobic Groups :
    • Phenylethyl () and benzyl () substituents increase lipophilicity , improving blood-brain barrier penetration for CNS-targeting drugs .
  • Salt Forms :
    • The hydrochloride salt () improves aqueous solubility, critical for formulation in parenteral drugs .

C. Stereochemical Considerations

  • The racemic mixture in highlights the role of chirality in drug-receptor interactions. Enantiopure derivatives may exhibit enhanced potency or reduced off-target effects .

Biological Activity

tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, also known as tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 848591-80-0

The compound features a tert-butyl group and a diazabicyclic structure, which contribute to its unique chemical behavior and biological interactions.

Research indicates that compounds similar to this compound may act as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors could lead to therapeutic applications in sleep disorders and obesity management .

Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems. Research into similar compounds indicates they may affect dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .

Study on Orexin Receptor Antagonism

A study focusing on the synthesis of diazabicyclic compounds reported the development of orexin receptor antagonists that showed promise in animal models for sleep modulation . The findings suggest that modifications to the bicyclic structure can enhance receptor binding affinity and selectivity.

Antimicrobial Activity Assessment

In a comparative study of various bicyclic compounds, several were tested against Gram-positive and Gram-negative bacteria. Although specific data on this compound was not highlighted, the results indicated that structural features significantly impacted antimicrobial efficacy .

Research Findings Summary Table

Property/ActivityFindings
Molecular Structure Bicyclic with tert-butyl and diazine groups
Orexin Antagonism Potential therapeutic applications in sleep disorders
Antimicrobial Activity Related compounds show effectiveness against bacteria
Neuropharmacological Effects Possible influence on neurotransmitter systems

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